molecular formula C24H38N4O5S B8115015 Norbornene-PEG2 Biotin

Norbornene-PEG2 Biotin

Cat. No.: B8115015
M. Wt: 494.6 g/mol
InChI Key: IQBQNUPLHMIDKZ-ILPPMHSSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Norbornene-PEG2 Biotin is a compound that combines the unique properties of norbornene, polyethylene glycol (PEG), and biotin. Norbornene is a bicyclic hydrocarbon known for its strained ring structure, which makes it highly reactive. Polyethylene glycol is a flexible, hydrophilic polymer that enhances the solubility and biocompatibility of the compound. Biotin, also known as vitamin B7, is a water-soluble vitamin that plays a crucial role in various metabolic processes. The combination of these three components results in a versatile compound with applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Norbornene-PEG2 Biotin typically involves several steps:

    Norbornene Functionalization: Norbornene is first functionalized with a polyethylene glycol chain.

    Biotinylation: The PEGylated norbornene is then conjugated with biotin.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Norbornene-PEG2 Biotin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

N-[2-[2-[2-[5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38N4O5S/c29-21(4-2-1-3-20-22-19(15-34-20)27-24(31)28-22)25-7-9-32-11-12-33-10-8-26-23(30)18-14-16-5-6-17(18)13-16/h5-6,16-20,22H,1-4,7-15H2,(H,25,29)(H,26,30)(H2,27,28,31)/t16?,17?,18?,19-,20-,22-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQBQNUPLHMIDKZ-ILPPMHSSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1C=C2)C(=O)NCCOCCOCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@H](S1)CCCCC(=O)NCCOCCOCCNC(=O)C3CC4CC3C=C4)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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